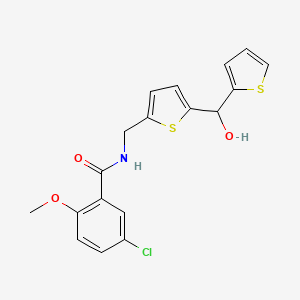

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S2/c1-23-14-6-4-11(19)9-13(14)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNGPEMVDMAMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide, a compound with a complex thiophene-based structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16ClN O4S3

- Molecular Weight : 430.0 g/mol

- CAS Number : 1421456-84-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene moiety is significant as it has been linked to various pharmacological effects, including anti-cancer and anti-inflammatory activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This is particularly relevant in diseases characterized by chronic inflammation.

-

Antioxidant Properties :

- Thiophene derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress-related damage.

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of various thiophene derivatives on HeLa cells, revealing that modifications in the thiophene structure significantly influenced their anticancer potency . The specific structure of this compound suggests enhanced interactions with cellular targets due to its unique molecular configuration.

-

In Vivo Studies :

- Animal models have been utilized to assess the efficacy of similar compounds in tumor reduction. Results indicated that these compounds could significantly inhibit tumor growth, suggesting potential therapeutic applications in oncology.

Data Table: Biological Activities of Thiophene Derivatives

| Activity Type | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | 5-chloro-N-(...) | 15 | Induction of apoptosis via mitochondrial pathway |

| Anti-inflammatory | 5-chloro-N-(...) | 20 | Inhibition of NF-kB signaling pathway |

| Antioxidant | 5-chloro-N-(...) | 12 | Scavenging of free radicals |

Comparison with Similar Compounds

Thiophene vs. Thiazole Derivatives

- Target Compound : Incorporates dual thiophene rings with a hydroxymethyl bridge.

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Replaces thiophene with a thiazole ring. The thiazole’s nitrogen enhances hydrogen-bonding interactions (e.g., N1—H1⋯N2 dimer formation), stabilizing crystal packing . This suggests that thiophene-based analogs may exhibit distinct packing behaviors due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity.

Substituent Effects on Benzamide Core

- Target Compound : Features a 2-methoxy group and 5-chloro substitution on the benzamide.

- 5-Chloro-N-(2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide (): Shares the 5-chloro-2-methoxybenzamide core but incorporates a dihydrothienopyrazole system.

- N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide () : Substitutes thiophene with a benzothiazole group. The methyl and chloro substituents on the benzothiazole may enhance lipophilicity, affecting membrane permeability .

Physicochemical and Pharmacokinetic Properties

Key Research Findings and Trends

Heterocyclic Systems : Thiophene-containing compounds (e.g., SARS-CoV-2 PLpro inhibitors in ) demonstrate that sulfur-rich scaffolds improve binding to cysteine proteases via hydrophobic and π-orbital interactions . The target compound’s dual thiophene rings may similarly exploit these interactions.

Hydroxy and Methoxy Groups : The hydroxymethyl group in the target compound could enhance solubility compared to purely hydrophobic analogs (e.g., ). Methoxy substituents on benzamide cores are associated with improved metabolic stability in vivo .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Chlorination of thiophene-2-carboxylic acid to introduce the 5-chloro substituent (e.g., using SOCl₂ or PCl₃ under reflux) .

- Step 2 : Coupling reactions (e.g., HATU/DCC-mediated amidation) to attach the benzamide moiety to the thiophene backbone .

- Step 3 : Hydroxyalkylation of the thiophene ring using hydroxy(thiophen-2-yl)methyl intermediates, often requiring anhydrous conditions and inert atmospheres to prevent oxidation .

- Critical Parameters : Temperature (60–80°C for amidation), solvent polarity (THF/DMF for solubility), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy group) and δ 6.5–7.5 ppm (thiophene and aromatic protons). Hydroxy protons may appear as broad singlets near δ 5.0 ppm .

- ¹³C NMR : Signals at 160–165 ppm confirm carbonyl groups (amide C=O), while thiophene carbons appear at 120–140 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (hydroxy O-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H]⁺ at m/z 422.03 for C₁₈H₁₅ClN₂O₃S₂) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli using broth microdilution .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

- Controls : Include DMSO vehicle controls and reference drugs (e.g., cisplatin for anticancer assays) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy or hydroxy groups) and compare bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties (e.g., thiophene ring planarity) with activity .

- Case Study : In benzamide-thiophene hybrids, chloro substituents at position 5 enhance antimicrobial activity by 2–3 fold compared to fluoro analogs .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, serum batch consistency) .

- Orthogonal Assays : Confirm antifungal activity via both agar diffusion and ATP bioluminescence assays to rule out false positives .

- Solubility/Purity : Use HPLC (≥95% purity) and DLS (Dynamic Light Scattering) to ensure compound stability in assay media .

Q. What mechanistic approaches are suitable for studying this compound’s interaction with bacterial biofilms?

- Methodological Answer :

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass after 24-hour treatment .

- Confocal Microscopy : Visualize biofilm disruption using LIVE/DEAD BacLight stains (e.g., reduced green fluorescence = cell death) .

- Proteomics : Identify downregulated proteins (e.g., P. aeruginosa lectin LecA) via LC-MS/MS to pinpoint molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.